molecular formula C17H18Cl2N2O4S B5098518 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide

Cat. No.: B5098518
M. Wt: 417.3 g/mol
InChI Key: XAPICUROBPEPBN-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, dichloroanilino moiety, and a methoxyethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,5-dichloroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3,5-dichloroaniline. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The dichloroanilino moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichloroanilino moiety may contribute to the compound’s ability to disrupt cellular processes, while the methoxyethyl acetamide group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methoxyethyl)acetamide
  • 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-ethylphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-25-8-7-20-17(22)12-21(15-10-13(18)9-14(19)11-15)26(23,24)16-5-3-2-4-6-16/h2-6,9-11H,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPICUROBPEPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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